

(Val3,Pro8)-Oxytocin vs. Oxytocin: A Comparative Guide to Oxytocin Receptor Selectivity

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Compound of Interest

Compound Name: (Val3,Pro8)-Oxytocin

Cat. No.: B12394044

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **(Val3,Pro8)-Oxytocin** and native Oxytocin, focusing on their selectivity for the oxytocin receptor (OXTR). The information presented is supported by experimental data to delineate the nuanced differences in their pharmacological profiles.

(Val3,Pro8)-Oxytocin, a naturally occurring variant of oxytocin found in New World monkeys, has garnered significant interest for its distinct signaling properties at the human oxytocin receptor. Unlike the highly conserved native oxytocin (Leu8-Oxytocin), **(Val3,Pro8)-Oxytocin** exhibits biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. This guide will delve into the experimental evidence that characterizes this unique profile.

Executive Summary

Experimental data reveals that while **(Val3,Pro8)-Oxytocin** and native Oxytocin are equipotent in activating the Gq-protein-dependent signaling pathway, which leads to intracellular calcium mobilization, **(Val3,Pro8)-Oxytocin** is a significantly weaker agonist for recruiting β -arrestin. This biased agonism suggests that **(Val3,Pro8)-Oxytocin** may induce different physiological responses compared to native Oxytocin, offering a valuable tool for dissecting the complex downstream effects of oxytocin receptor activation.

Quantitative Data Comparison

The following tables summarize the functional potency of **(Val3,Pro8)-Oxytocin** and native Oxytocin (Leu8-Oxytocin) at the human oxytocin receptor (OXTR) and the human vasopressin 1a receptor (AVPR1a). The data is extracted from studies by Parreiras-e-Silva et al. (2017).

Table 1: Functional Potency (EC50, nM) at the Human Oxytocin Receptor (OXTR)

Ligand	Gq Pathway (Calcium Mobilization)	β-arrestin 2 Recruitment
Oxytocin (Leu8-Oxytocin)	8.9 (5.7 - 13.9)	48.9 (31.8 - 75.2)
(Val3,Pro8)-Oxytocin	10.5 (6.8 - 16.2)	> 1000

Values in parentheses represent the 95% confidence intervals.

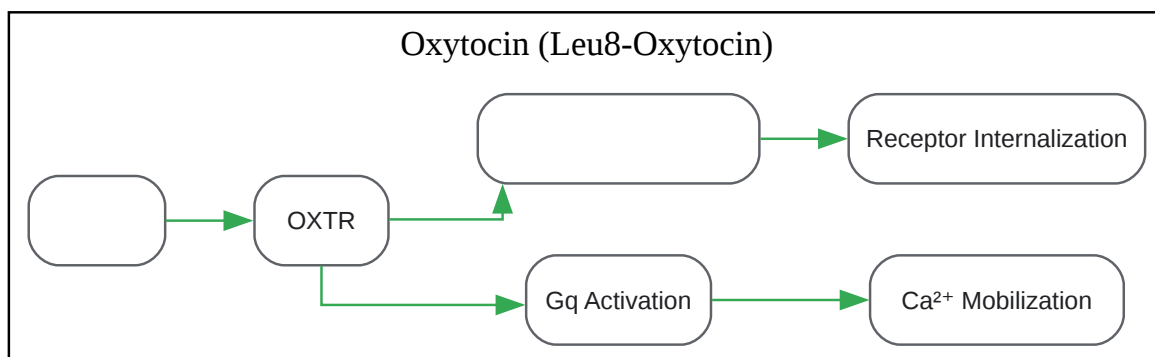
Table 2: Functional Potency (EC50, nM) at the Human Vasopressin 1a Receptor (AVPR1a)

Ligand	Gq Pathway (Calcium Mobilization)	β-arrestin 2 Recruitment
Oxytocin (Leu8-Oxytocin)	18.6 (12.1 - 28.6)	114.8 (74.5 - 176.9)
(Val3,Pro8)-Oxytocin	25.1 (16.3 - 38.6)	> 1000

Values in parentheses represent the 95% confidence intervals.

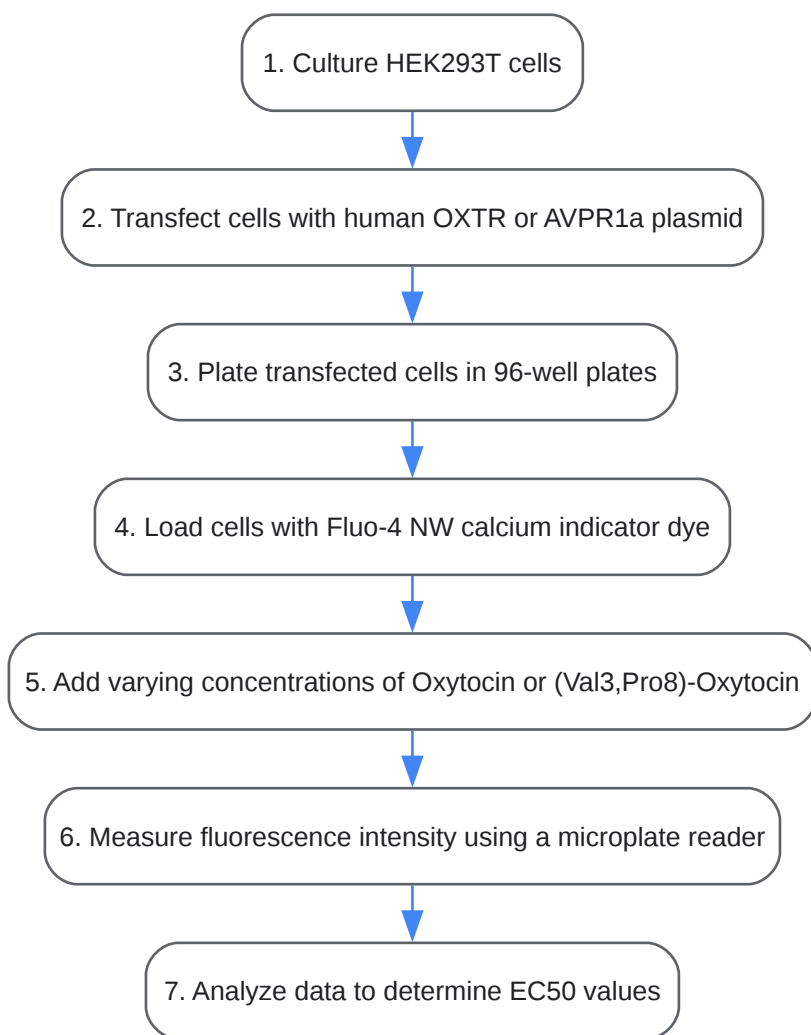
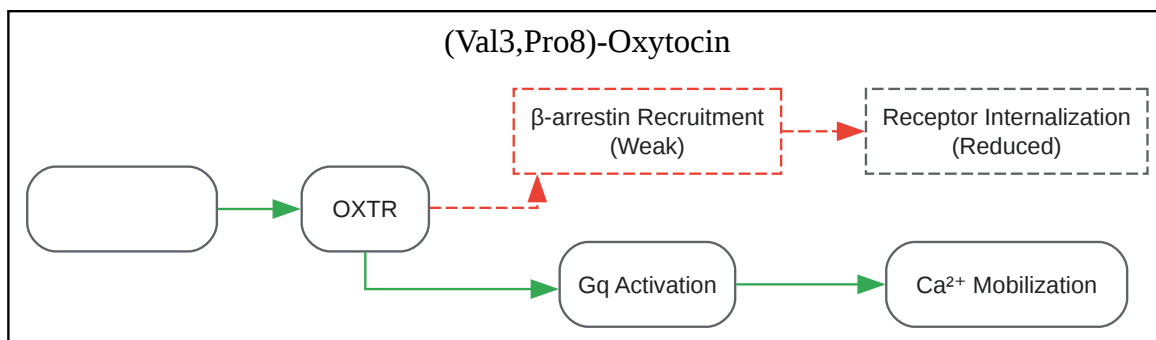
Signaling Pathway Diagrams

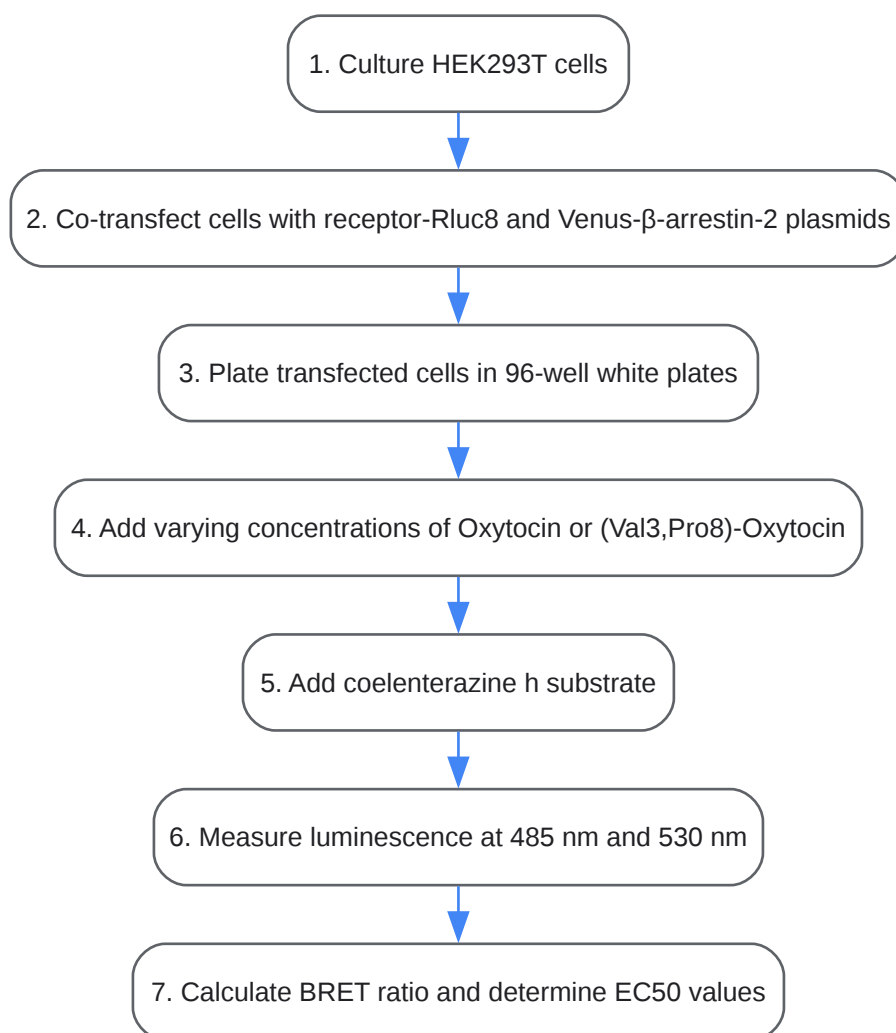
The following diagrams illustrate the differential signaling pathways activated by Oxytocin and **(Val3,Pro8)-Oxytocin** at the oxytocin receptor.



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Fig. 1: Oxytocin Signaling Pathway





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